2-Hydroxy-4-(trimethylsilyl)butane-1-diazonium
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Overview
Description
2-Hydroxy-4-(trimethylsilyl)butane-1-diazonium is a diazonium compound characterized by the presence of a diazonium functional group attached to a butane backbone, which also contains a hydroxy group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(trimethylsilyl)butane-1-diazonium typically involves the diazotization of a primary amine precursor. The process begins with the preparation of the corresponding amine, which is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid such as hydrochloric acid) to form the diazonium salt .
Industrial Production Methods: Industrial production of diazonium compounds, including this compound, often involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(trimethylsilyl)butane-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, cyanides, and thiols through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) halides (e.g., CuCl, CuBr) are commonly used in Sandmeyer reactions to facilitate the substitution of the diazonium group.
Coupling Reactions: Azo coupling typically requires an aromatic compound with an electron-donating group and a basic medium.
Major Products:
Substitution Reactions: Aryl halides, nitriles, and thiols are common products of Sandmeyer reactions.
Coupling Reactions: Azo compounds are the primary products of azo coupling reactions.
Scientific Research Applications
2-Hydroxy-4-(trimethylsilyl)butane-1-diazonium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trimethylsilyl)butane-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including nucleophilic substitution and coupling reactions. The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it a good leaving group .
Comparison with Similar Compounds
2-Hydroxy-4-(trimethylsilyl)butane-1-amine: The precursor to the diazonium compound, which lacks the diazonium functional group.
4-(Trimethylsilyl)butane-1-diazonium: A similar compound without the hydroxy group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
804553-61-5 |
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Molecular Formula |
C7H17N2OSi+ |
Molecular Weight |
173.31 g/mol |
IUPAC Name |
2-hydroxy-4-trimethylsilylbutane-1-diazonium |
InChI |
InChI=1S/C7H17N2OSi/c1-11(2,3)5-4-7(10)6-9-8/h7,10H,4-6H2,1-3H3/q+1 |
InChI Key |
AQFPQHALJRDBSI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC(C[N+]#N)O |
Origin of Product |
United States |
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